molecular formula C30H33N3OS B12412595 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12412595
M. Wt: 483.7 g/mol
InChI Key: MWZVZNTXVKGMFA-UHFFFAOYSA-N
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Description

6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that includes a piperidine ring, a thiazolopyrimidine core, and bis(4-methylphenyl)methylidene groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of bis(4-methylphenyl)methylidene groups through a condensation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Condensation: The bis(4-methylphenyl)methylidene groups can participate in condensation reactions with various aldehydes or ketones, forming new derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. Studies have shown that it may act on serotonin receptors, particularly the 5-HT2A receptor, influencing various signaling pathways . This interaction can lead to changes in cellular responses, contributing to its observed biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C30H33N3OS

Molecular Weight

483.7 g/mol

IUPAC Name

6-[2-[4-[bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C30H33N3OS/c1-20-5-9-24(10-6-20)28(25-11-7-21(2)8-12-25)26-13-16-32(17-14-26)18-15-27-23(4)31-30-33(29(27)34)22(3)19-35-30/h5-12,19H,13-18H2,1-4H3

InChI Key

MWZVZNTXVKGMFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C(=CS4)C)C)C5=CC=C(C=C5)C

Origin of Product

United States

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